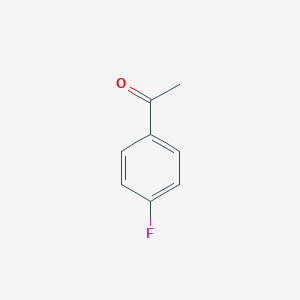

4'-Fluoroacetophenone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPAWHACYDRYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059952 | |

| Record name | 4'-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4'-Fluoroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.75 [mmHg] | |

| Record name | 4'-Fluoroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

403-42-9 | |

| Record name | 4′-Fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-FLUOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVQ090602V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Fluoroacetophenone (CAS No. 403-42-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and potential applications of 4'-Fluoroacetophenone (CAS No. 403-42-9), a key building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the acetophenone (B1666503) scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 403-42-9 | [2] |

| Molecular Formula | C₈H₇FO | [2] |

| Molecular Weight | 138.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 4 °C | [1] |

| Boiling Point | 196 °C | [2] |

| Density | 1.138 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.511 | [2] |

| Flash Point | 71 °C | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and ether. | [3] |

| Stability | Stable under normal temperatures and pressures. | [3] |

Spectroscopic Data

| Spectroscopy | Key Features and Peaks | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H), 2.58 (s, 3H) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 196.4, 186.8, 184.7, 133.6, 131.0, 130.9, 115.7, 115.5, 26.5 | [4] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 138. Key Fragments: m/z 123 (M-CH₃)⁺, 95 (M-COCH₃)⁺, 75 | [5][6] |

| Infrared (IR) | Bands around 1684 cm⁻¹ (C=O stretching), 3000 cm⁻¹ (aromatic C-H stretching), 1600 cm⁻¹ (C=C ring stretching), and 848 cm⁻¹ (para-substituted benzene). | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols for common synthetic routes.

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene (B45895)

This classic method involves the electrophilic aromatic substitution of fluorobenzene with an acylating agent in the presence of a Lewis acid catalyst.[8]

Materials:

-

Fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.

-

After the formation of the acylium ion complex, add fluorobenzene dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5% HCl solution to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Protocol 2: Oxidation of 4-Fluorostyrene (B1294925) Derivatives

An alternative approach involves the oxidation of a suitable 4-fluorostyrene precursor.[9]

Materials:

-

Substituted 4-fluorostyrene

-

N-hydroxyphthalimide (NHPI)

-

Dimethylacetamide (DMA)

-

Water

-

Oxygen (O₂)

-

Schlenk flask, magnetic stirrer, oil bath.

Procedure:

-

In a Schlenk flask, combine N-hydroxyphthalimide (10 mol%), the substituted 4-fluorostyrene (1.0 eq), dimethylacetamide, and water (1.0 eq).

-

Stir the reaction mixture at 80 °C under an oxygen atmosphere for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, add a standard (e.g., dodecane) and ethyl acetate.

-

Purify the resulting mixture by column chromatography on silica gel to obtain this compound.

Applications in Drug Development and Signaling Pathways

The presence of the fluorine atom in this compound can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] Derivatives of this compound have been investigated for a range of biological activities.

Enzyme Inhibition

Derivatives of this compound have shown potential as inhibitors of various enzymes, including:

-

HMG-CoA Reductase: An important target in cholesterol biosynthesis.[1]

-

Carbonic Anhydrase: Sulfonamide derivatives incorporating the 4-fluorophenyl moiety have demonstrated potent inhibition of human carbonic anhydrase I and II isoforms.[]

Signaling Pathway Modulation

Notably, this compound itself has been identified as an activator of AMP-activated protein kinase (AMPK) .[3][11] AMPK is a crucial regulator of cellular energy homeostasis, and its activation has therapeutic implications in metabolic diseases and cancer.[3][11]

Visualizations

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

AMPK Activation Signaling Pathway

Caption: Proposed signaling pathway of this compound activating AMPK.

References

- 1. This compound (CAS 403-42-9) - High-Purity Supplier [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 403-42-9 | FF37945 | Biosynth [biosynth.com]

- 4. rsc.org [rsc.org]

- 5. 4-Fluoroacetophenone(403-42-9) MS spectrum [chemicalbook.com]

- 6. This compound | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

- 11. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

An In-Depth Technical Guide to 4'-Fluoroacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoroacetophenone, an aromatic ketone, is a pivotal chemical intermediate in the landscape of modern organic synthesis. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1] This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, alongside detailed experimental protocols and its applications in synthetic chemistry.

Core Properties of this compound

This compound is a colorless to pale yellow liquid under standard conditions, possessing a characteristic aromatic odor.[2][3] Its core structure consists of an acetophenone (B1666503) scaffold with a fluorine atom substituted at the para-position of the phenyl ring.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Citations |

| Molecular Formula | C₈H₇FO | [4] |

| Molecular Weight | 138.14 g/mol | [4] |

| CAS Number | 403-42-9 | [4] |

| Appearance | Colorless to pale yellow liquid | [2][3][5] |

| Melting Point | 4 °C (39.2 °F) | [4] |

| Boiling Point | 196 °C (384.8 °F) at 760 mmHg; 77-78 °C at 10 mmHg | [4] |

| Density | 1.130 - 1.143 g/mL at 20-25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.511 | [5] |

| Flash Point | 71 °C (159.8 °F) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform (B151607), and ethyl acetate. | [2][3] |

| Chemical Reactivity | Undergoes nucleophilic substitution and acylation reactions. | [5] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization. The following tables summarize its key spectral data.

¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.97 - 8.00 | Quartet | 2H | Aromatic Protons |

| 7.13 | Triplet | 2H | Aromatic Protons |

| 2.58 | Singlet | 3H | Methyl Protons (-CH₃) |

¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 196.4 | Carbonyl Carbon (C=O) |

| 164.7, 166.8 | Aromatic Carbon bonded to Fluorine (C-F) |

| 133.6 | Aromatic Carbon |

| 130.9, 131.0 | Aromatic Carbons |

| 115.5, 115.7 | Aromatic Carbons |

| 26.5 | Methyl Carbon (-CH₃) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 138 | 22.50% | Molecular Ion [M]⁺ |

| 123 | 100% | [M - CH₃]⁺ (Base Peak) |

| 95 | 57.80% | [M - CH₃CO]⁺ |

| 75 | 21.20% | Fragmentation Ion |

Infrared (IR) Spectroscopy Data

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.[6]

-

~1680 cm⁻¹: C=O (ketone) stretch.

-

~1600-1400 cm⁻¹: C=C stretching vibrations in the aromatic ring.[6]

-

~1250 cm⁻¹: C-F stretch.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895).[7]

Materials:

-

Fluorobenzene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Hydrochloric acid (HCl), dilute solution

-

Crushed ice

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Set up a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

-

Suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane in the flask.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add acetyl chloride (1 equivalent) to the stirred suspension.

-

Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-25 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[8][9] The solution must be homogeneous.

-

Filtration: Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.[9]

-

Analysis: Place the NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium (B1214612) signal of the solvent, shimmed to optimize magnetic field homogeneity, and the probe is tuned to the appropriate nucleus (¹H or ¹³C).[8] The spectrum is then acquired using a standard pulse sequence.

Infrared (IR) Spectroscopy (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a single drop onto one face of a polished salt plate (e.g., NaCl or KBr).[10][11]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[10][12] Ensure no air bubbles are trapped.

-

Analysis: The "sandwich" of salt plates is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

Cleaning: After analysis, the salt plates should be thoroughly cleaned with a suitable dry solvent (e.g., chloroform or isopropanol) and stored in a desiccator.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be within the linear range of the instrument's detector.

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column with a suitable stationary phase. A temperature gradient is used to separate the components based on their boiling points and interactions with the stationary phase.[13]

-

MS Analysis: As components elute from the GC column, they enter the mass spectrometer. They are typically ionized by electron ionization (EI), which causes fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum for each component.[14]

Applications in Drug Development

This compound is a versatile building block in the synthesis of numerous pharmaceutical compounds. Its fluorinated phenyl group is a common motif in many active pharmaceutical ingredients (APIs).

Role in the Synthesis of Ezetimibe

A notable example of its application is in the synthesis of Ezetimibe, a cholesterol-lowering drug.[2] this compound serves as a precursor for a key fragment of the Ezetimibe molecule. The workflow below illustrates a simplified synthetic connection.

Caption: Synthetic pathway from this compound to Ezetimibe.

In this pathway, this compound is converted into a silylated enol ether, which then undergoes a condensation reaction with another key intermediate to build the core structure of Ezetimibe.[2] This highlights the importance of this compound as a starting material for complex, multi-step syntheses in the pharmaceutical industry.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[5]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from open flames, sparks, and hot surfaces.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a chemical of significant value to the research and development community, particularly in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physical, chemical, and spectral properties, combined with established synthetic protocols, make it a reliable and versatile intermediate. A thorough understanding of its characteristics and safe handling procedures is essential for its effective utilization in creating novel and impactful chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Portico [access.portico.org]

- 3. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Page loading... [guidechem.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

4'-Fluoroacetophenone structure and molecular weight

An In-depth Technical Guide to 4'-Fluoroacetophenone

For professionals in research, chemical synthesis, and drug development, this compound (CAS No. 403-42-9) is a pivotal chemical intermediate. Its significance lies in its versatile aromatic ketone structure, which serves as a foundational building block in the synthesis of a wide range of more complex organic molecules.[1][2][3] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making this compound particularly valuable in medicinal chemistry.[1][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by an acetyl group attached to a phenyl ring that is substituted with a fluorine atom at the para-position.

Structure Details:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 138.14 g/mol [3][5][6][8] |

| Appearance | Colorless to slightly yellow liquid[2][3][5] |

| Melting Point | 4 °C[7][8][9] |

| Boiling Point | 196 °C (at 760 mmHg)[3][7] |

| 77-78 °C (at 10 mmHg)[2][9][10] | |

| Density | 1.138 - 1.143 g/mL[3][7][10] |

| Flash Point | 71 °C (159.8 °F) - closed cup[7][11] |

| Refractive Index | n20/D 1.509 - 1.511[3][8][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key spectral data are provided below.

| Spectrum Type | Key Data Points |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H), 2.58 (s, 3H)[12] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 196.4, 165.8 (d, J=255.5 Hz), 133.6, 131.0 (d, J=9.3 Hz), 115.6 (d, J=21.8 Hz), 26.5[12] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 123 (base peak), 95, 138 (molecular ion)[5] |

| Infrared Spectrum | Authentic spectrum available for comparison[8] |

Experimental Protocols: Synthesis

This compound can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale procedures.

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene (B45895)

This classic method involves the reaction of fluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst.

Methodology:

-

Into a 250 mL stainless steel reactor equipped with a magnetic stirrer, introduce 100 mL of anhydrous hydrogen fluoride (B91410) (HF) at approximately 0°C.[13]

-

Add 20.8 g (0.25 mole) of acetyl chloride and 20 g (0.21 mole) of fluorobenzene to the reactor.[13]

-

Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is achieved.[13]

-

Allow the reaction to proceed with stirring for 23 hours at ambient temperature.[13]

-

After the reaction period, decompress the reactor to atmospheric pressure and carefully pour the reaction mixture onto 200 g of crushed ice.[13]

-

Extract the resulting heterogeneous mixture three times with 200 mL of methylene (B1212753) chloride.[13]

-

Combine the organic phases and wash them sequentially with water (3 x 200 mL), 3% aqueous potassium hydroxide (B78521) solution (1 x 200 mL), and again with water (2 x 200 mL).[13]

-

Dry the organic phase over anhydrous magnesium sulfate.[13]

-

Remove the solvent by distillation under reduced pressure to yield the crude product.[13] Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 4-Fluoroacetophenone Oxime

This method utilizes the oxidation of a previously prepared oxime.

Methodology:

-

Introduce the starting material, 4-fluoroacetophenone oxime (1.0 mmol), into a 90 mL autoclave containing a glass tube and a magnetic stirrer.[14]

-

Add the catalysts, Amberlyst-15 (0.02 g) and FPA53-NO₂ (0.02 g), along with 1.5 mL of a suitable solvent (e.g., acetonitrile).[14]

-

Charge the autoclave with oxygen to a pressure of 0.1 MPa.[14]

-

Stir the reaction mixture at the desired temperature for a specified time, monitoring the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[9][14]

-

Upon completion, filter the reaction mixture to separate the resin catalysts. Extract the collected resin with acetonitrile (B52724) (2 x 1.5 mL).[14]

-

Combine the organic phases and remove the solvent under reduced pressure.[14]

-

Purify the resulting residue by column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) eluent system, to obtain pure this compound.[2][9][14]

Logical Workflow and Applications

This compound is a versatile precursor primarily used in multi-step syntheses in the pharmaceutical, agrochemical, and materials science sectors.[1][3][9] Its role as a key intermediate is depicted in the following workflow diagram.

Caption: Synthetic utility of this compound as a key intermediate.

In drug development, it is a building block for synthesizing enzyme inhibitors, as well as potential antimicrobial and anticancer agents.[1] In agriculture, it is used to create herbicides and pesticides.[9] Furthermore, it serves as a precursor for fluorinated polymers in materials science, which are valued for their chemical resistance and thermal stability.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2][5][15]

-

Precautions for Safe Handling: Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17] Avoid contact with skin and eyes and wash hands thoroughly after handling.[16][17] Keep away from open flames, hot surfaces, and other sources of ignition.[11][15][18]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and reducing agents.[11][16][18]

-

First Aid Measures: In case of skin contact, wash immediately with plenty of water.[19] For eye contact, rinse cautiously with water for several minutes.[16][19] If inhaled, move the person to fresh air.[16][17] Seek medical attention if irritation persists.[16][19]

References

- 1. This compound (CAS 403-42-9) - High-Purity Supplier [benchchem.com]

- 2. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS#:403-42-9 | Chemsrc [chemsrc.com]

- 8. This compound, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. chembk.com [chembk.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. rsc.org [rsc.org]

- 13. prepchem.com [prepchem.com]

- 14. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 15. fishersci.fr [fishersci.fr]

- 16. aksci.com [aksci.com]

- 17. echemi.com [echemi.com]

- 18. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

Spectroscopic Analysis of 4'-Fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4'-Fluoroacetophenone (4-FAP), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

This compound is an aromatic ketone with the chemical formula C₈H₇FO. Its structure consists of an acetophenone (B1666503) molecule substituted with a fluorine atom at the para position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)ethanone |

| CAS Number | 403-42-9 |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol [1] |

| Appearance | Clear colorless to slightly yellow liquid |

| Melting Point | 4 °C |

| Boiling Point | 196 °C |

| Density | 1.138 g/mL at 25 °C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃) [2]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 2.58 | Singlet | - | -CH₃ (Methyl protons) |

| 7.13 | Triplet | 8.8 | Ar-H (Protons ortho to Fluorine) |

| 7.98 | Quartet | - | Ar-H (Protons meta to Fluorine) |

Table 3: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃) [2]

| Chemical Shift (δ) [ppm] | Assignment |

| 26.5 | -CH₃ |

| 115.6 (d, J = 21.8 Hz) | C-H (Carbons ortho to Fluorine) |

| 131.0 (d, J = 9.3 Hz) | C-H (Carbons meta to Fluorine) |

| 133.6 (d, J = 3.0 Hz) | C-F (Carbon attached to Fluorine) |

| 165.8 (d, J = 255.5 Hz) | C-C=O (Quaternary carbon) |

| 196.4 | C=O (Carbonyl carbon) |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

| ~840 | Strong | para-disubstituted C-H bend |

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments of this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | [M]⁺ (Molecular ion) |

| 123 | High | [M - CH₃]⁺ |

| 95 | High | [C₆H₄F]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer.[2]

¹H NMR Acquisition:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

¹³C NMR Acquisition:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Data Processing: The raw data (Free Induction Decay - FID) was processed using MestReNova software. A Fourier transform was applied, followed by phase correction and baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.[3]

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[4]

Acquisition:

-

Technique: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Processing: A background spectrum of the empty KBr plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation: The liquid sample of this compound was introduced directly into the ion source via a heated probe.

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1 scan/s

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks were calculated with respect to the base peak.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Fluoroacetophenone

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Fluoroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents a detailed summary of spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction to this compound

This compound is an aromatic ketone that is a common building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its chemical structure consists of an acetophenone (B1666503) molecule substituted with a fluorine atom at the para-position (position 4) of the phenyl ring. The presence of the fluorine atom and the carbonyl group significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. Understanding the NMR spectral features of this compound is crucial for its identification, purity assessment, and for tracking its transformation in chemical reactions.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the methyl protons and the aromatic protons. The aromatic region displays a complex splitting pattern due to proton-proton and proton-fluorine couplings. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.58 | Singlet (s) | N/A | -CH₃ (Methyl) |

| ~7.13 | Triplet (t) | 8.8 | H-3, H-5 (ortho to F) |

| ~7.98 | Multiplet (m) | N/A | H-2, H-6 (ortho to C=O) |

Note: The signal at ~7.98 ppm is often described as a quartet or a doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom. The exact coupling constants can be complex to determine without spectral simulation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom. However, the carbon signals are split by the fluorine atom, which is a key characteristic of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~26.5 | -CH₃ (Methyl carbon) |

| ~115.6 (d, J ≈ 22 Hz) | C-3, C-5 (ortho to F) |

| ~131.0 (d, J ≈ 9 Hz) | C-2, C-6 (ortho to C=O) |

| ~133.6 (d, J ≈ 3 Hz) | C-1 (ipso to C=O) |

| ~165.8 (d, J ≈ 255 Hz) | C-4 (ipso to F) |

| ~196.4 | C=O (Carbonyl carbon) |

Note: The multiplicities (d = doublet) and coupling constants (J) for the carbon signals are due to coupling with the ¹⁹F nucleus.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 128-1024 scans (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts and coupling constants.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: A logical workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that is essential for its unambiguous identification and characterization. The characteristic chemical shifts and coupling patterns, particularly the couplings to the fluorine atom, serve as a unique fingerprint for this molecule. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate.

Biological Activities of 4'-Fluoroacetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of 4'-fluoroacetophenone, a versatile building block in medicinal chemistry. The introduction of a fluorine atom into the acetophenone (B1666503) structure often enhances the metabolic stability, bioavailability, and binding affinity of its derivatives, making them promising candidates for drug discovery. This document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Activities

Derivatives of this compound, particularly chalcones, have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with several compounds exhibiting potent activity.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth. The following table summarizes the IC50 values for several this compound chalcone (B49325) derivatives against different cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 1 | 4'-Fluoro-3-methoxychalcone | HepG2 (Liver) | 67.51 ± 2.26 | [1] |

| Chalcone 2 | 4'-Fluoro-4-methoxychalcone | HepG2 (Liver) | 87.22 ± 8.52 | [1] |

| Chalcone 3 | 4'-Fluoro-3,4-dimethoxychalcone | HepG2 (Liver) | 79.22 ± 5.03 | [1] |

| Chalcone 4 | α-Fluoro chalcone 4c | Various | 0.025 - 0.202 | [2] |

| Chalcone 5 | 4'-morpholinoacetophenone derivative 5 | HeLa (Cervical) | 6.10 (µg/mL) | [3] |

| Chalcone 6 | 4'-morpholinoacetophenone derivative 6 | C6 (Glioma) | 4.16 (µg/mL) | [3] |

Mechanism of Anticancer Action: Intrinsic Apoptosis Pathway

Many this compound chalcone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of the intrinsic apoptosis pathway, which is initiated by intracellular stress signals. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound derivative stock solution (in DMSO)

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities

Schiff base derivatives of this compound have emerged as a class of compounds with notable antimicrobial properties against a variety of bacterial and fungal strains. The imine or azomethine (-C=N-) group characteristic of Schiff bases is crucial for their biological activity.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some this compound Schiff base derivatives.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base 1 | Isoniazid derivative L1 | C. albicans | 0.037 (mM) | [4] |

| Schiff Base 2 | Isoniazid derivative L4 | C. albicans | 0.048 (mM) | [4] |

| Schiff Base 3 | Isoniazid derivative L4 | E. coli | 1.55 (mM) | [4] |

| Schiff Base 4 | 5-aminopyrazole derivative 1-3 | S. epidermidis | 7.81 | [5] |

| Schiff Base 5 | 5-aminopyrazole derivative 4 | E. faecalis | 7.81 | [5] |

General Workflow for Antimicrobial Screening

The process of discovering and evaluating new antimicrobial agents from this compound derivatives typically follows a structured workflow from synthesis to biological characterization.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound Schiff base derivative stock solution (in DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Standard antibiotic (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the Schiff base derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as to the positive control well. The negative control well receives only broth.

-

Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activities

Certain derivatives of this compound have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation. The following table provides IC50 values for some derivatives.

| Compound ID | Derivative Type | Target | IC50 (µM) | Reference |

| Compound A | Benzo[d]thiazole analog (meta-fluoro) | COX-2 | 0.28 | [6] |

| Compound B | 1,2,4-triazole-3-carboxylate (meta-fluoro) | COX-2 | 0.00712 | [6] |

| Compound C | 1,3-dihydro-2H-indolin-2-one derivative 4e | COX-2 | 2.35 ± 0.04 | [7] |

| Compound D | 1,3-dihydro-2H-indolin-2-one derivative 9h | COX-2 | 2.422 ± 0.10 | [7] |

Mechanism of Anti-inflammatory Action: MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the production of pro-inflammatory mediators. Some flavonoid derivatives of acetophenone have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in this pathway, such as p38 and JNK.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

-

This compound derivative

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution, and the this compound derivative at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib (B62257) for COX-2, ibuprofen (B1674241) for non-selective).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-20 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: The amount of PGE2 produced is inversely proportional to the COX inhibitory activity of the compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The data and protocols presented in this guide highlight their potential in the development of new therapeutic agents for cancer, infectious diseases, and inflammatory conditions. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the efficacy and safety of these promising molecules for clinical applications.

References

- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Ketone Functional Group in 4'-Fluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoroacetophenone is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. The presence of a fluorine atom at the para position of the phenyl ring significantly influences the reactivity of the ketone functional group, modulating its electrophilicity and directing the outcomes of various chemical transformations. This technical guide provides a comprehensive analysis of the ketone reactivity of this compound, offering a detailed examination of its participation in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated aromatic compounds.

Introduction

This compound (CAS 403-42-9) is a colorless to pale yellow liquid that serves as a versatile intermediate in the synthesis of a wide array of organic molecules.[1][2] Its structure, featuring a ketone group attached to a p-fluorinated phenyl ring, imparts a unique chemical character that is highly advantageous in the design of bioactive compounds. The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which enhances the electrophilicity of the carbonyl carbon. This heightened reactivity, coupled with the potential for the fluorine atom to improve metabolic stability and bioavailability in drug candidates, makes this compound a strategic choice for medicinal chemists.[3]

This guide will delve into the core aspects of the ketone functional group's reactivity in this compound, covering a range of important transformations including nucleophilic addition, reduction, oxidation, and condensation reactions.

Electronic Effects of the Para-Fluoro Substituent

The reactivity of the carbonyl group in this compound is fundamentally governed by the electronic properties of the para-fluoro substituent. The fluorine atom exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Due to the high electronegativity of fluorine, the -I effect dominates, leading to a net withdrawal of electron density from the aromatic ring and, consequently, from the carbonyl group.

This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted acetophenone. This enhanced electrophilicity is a key factor influencing the kinetics and outcomes of many reactions involving the ketone functional group. The Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds, can be used to further understand this effect. The positive Hammett sigma value (σp) for a para-fluoro substituent indicates its electron-withdrawing nature.

Key Reactions of the Ketone Functional Group

The ketone moiety in this compound is a versatile functional handle that participates in a wide range of organic reactions. The following sections detail the most pertinent of these transformations for drug development and synthetic chemistry.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for nucleophilic addition reactions.

Grignard reagents readily add to the carbonyl group of this compound to form tertiary alcohols. This reaction is a fundamental C-C bond-forming strategy.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-1-phenylethanol

-

Materials: this compound, bromobenzene (B47551), magnesium turnings, anhydrous diethyl ether, hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide.

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the Grignard reagent with constant stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(4-fluorophenyl)-1-phenylethanol.

-

The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. This compound reacts with phosphorus ylides to yield substituted styrenes.

Experimental Protocol: Synthesis of 1-fluoro-4-(1-phenylethenyl)benzene

-

Materials: this compound, benzyltriphenylphosphonium (B107652) chloride, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).

-

Stir the resulting ylide solution at room temperature for 30-60 minutes.

-

Cool the reaction mixture to 0°C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired alkene.

-

Quantitative Data:

| Ylide Precursor | Base | Solvent | Product | Yield (%) | Reference |

| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 1-fluoro-4-(1-phenylethenyl)benzene | Not specified | General Wittig protocols suggest good to high yields. |

Reduction Reactions

The ketone group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)ethanol

-

Materials: this compound, sodium borohydride, methanol (B129727).

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Quench the reaction by adding water and then acidify with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the product by distillation or column chromatography.

-

Quantitative Data: Reductions of acetophenones with sodium borohydride are typically high-yielding, often in the range of 90-99%.[4]

Complete reduction of the carbonyl group to a methylene group can be achieved through methods such as the Clemmensen or Wolff-Kishner reductions.

Clemmensen Reduction

This reduction is carried out under strongly acidic conditions using amalgamated zinc.[5][6]

Experimental Protocol: Synthesis of 1-ethyl-4-fluorobenzene (B1585034)

-

Materials: this compound, zinc dust, mercuric chloride, concentrated hydrochloric acid, toluene.

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride in water for a few minutes.

-

Decant the aqueous solution and wash the amalgamated zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours.

-

After cooling, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and sodium bicarbonate solution, dry over anhydrous calcium chloride, and distill to obtain the product.

-

Wolff-Kishner Reduction

This reduction is performed under strongly basic conditions using hydrazine (B178648) hydrate.[7][8]

Experimental Protocol: Synthesis of 1-ethyl-4-fluorobenzene (Huang-Minlon Modification)

-

Materials: this compound, hydrazine hydrate, potassium hydroxide (B78521), diethylene glycol.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine this compound, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours.

-

Reconfigure the apparatus for distillation and remove water and excess hydrazine.

-

Once the temperature of the reaction mixture rises to around 190-200°C, reattach the reflux condenser and continue to heat for another 2-4 hours.

-

Cool the reaction mixture, add water, and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over a suitable drying agent, and distill to isolate the product.

-

Quantitative Data for Deoxygenation Reactions:

| Reaction | Reagents | Conditions | Product | Yield (%) | Reference |

| Clemmensen Reduction | Zn(Hg), HCl | Reflux | 1-ethyl-4-fluorobenzene | Typically 50-80% | General procedure yields.[6] |

| Wolff-Kishner Reduction | N₂H₄·H₂O, KOH, Diethylene glycol | High temperature | 1-ethyl-4-fluorobenzene | Typically >80% | General procedure yields.[8] |

Oxidation Reactions

This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The migratory aptitude of the groups attached to the carbonyl determines the regioselectivity of the reaction. For this compound, the 4-fluorophenyl group has a higher migratory aptitude than the methyl group, leading to the formation of 4-fluorophenyl acetate.

Experimental Protocol: Synthesis of 4-fluorophenyl acetate

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), sodium bicarbonate, dichloromethane (B109758).

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add a solid buffer, such as sodium bicarbonate.

-

Add m-CPBA portion-wise to the stirred mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a solution of sodium sulfite.

-

Wash the organic layer with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data: Baeyer-Villiger oxidations of acetophenones with m-CPBA generally proceed in good yields, often ranging from 70% to 90%.[11]

Condensation Reactions

This compound can undergo a base-catalyzed aldol (B89426) condensation with an aldehyde that lacks α-hydrogens (a Claisen-Schmidt condensation) to form a chalcone (B49325) (an α,β-unsaturated ketone).

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one

-

Materials: this compound, benzaldehyde (B42025), sodium hydroxide, ethanol (B145695), water.

-

Procedure:

-

Dissolve this compound and benzaldehyde in ethanol in a flask.

-

Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.

-

Continue stirring at room temperature for several hours, during which a precipitate of the chalcone should form.

-

Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

-

Quantitative Data for Chalcone Synthesis:

| Aldehyde | Base | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | NaOH | Ethanol/Water | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | >80% | General procedure yields.[12] |

| 4-Chlorobenzaldehyde | NaOH | Ethanol/Water | (E)-1-(4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | High | General procedure yields. |

| 4-Methoxybenzaldehyde | NaOH | Ethanol/Water | (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | High | General procedure yields. |

Application in Drug Development

The unique reactivity of this compound and its derivatives makes them valuable starting materials in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Fluconazole (B54011)

Fluconazole is a triazole antifungal agent used to treat a variety of fungal infections.[1] Its synthesis involves derivatives of difluoroacetophenone, highlighting the importance of fluorinated ketone intermediates. The mechanism of action of fluconazole involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[13][14] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.[14]

Synthesis of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of Efavirenz involves a fluorinated ketone precursor. Efavirenz works by non-competitively binding to the reverse transcriptase enzyme of HIV-1, inducing a conformational change that inhibits the conversion of viral RNA into DNA, thus halting viral replication.[15][16]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and a general experimental workflow.

Caption: Generalized mechanism of nucleophilic addition to this compound.

Caption: A typical experimental workflow for reactions involving this compound.

Caption: Mechanism of action of the antifungal drug Fluconazole.

References

- 1. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. allindianpatents.com [allindianpatents.com]

- 4. scribd.com [scribd.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. grokipedia.com [grokipedia.com]

- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. droracle.ai [droracle.ai]

- 14. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 16. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Solubility of 4'-Fluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of 4'-Fluoroacetophenone

This compound (CAS No. 403-42-9) is an aromatic ketone characterized by a fluorine atom at the para position of the phenyl ring. This substitution significantly influences the molecule's physicochemical properties, including its solubility. Generally, this compound is a colorless to pale yellow liquid at room temperature.[1]

Based on available data, this compound is known to be soluble or miscible with a variety of common organic solvents.[1][2][3][4] These include:

-

Ketones: including acetone.[4]

-

Halogenated Solvents: such as chloroform.[1]

-

Esters: like ethyl acetate.[1]

-

Aromatic Hydrocarbons: for instance, benzene.[1]

Conversely, it exhibits limited solubility in water.[2][3] Understanding the precise quantitative solubility in these organic solvents is crucial for its application in organic synthesis, where it often serves as a reactant or is involved in work-up and purification steps. In the pharmaceutical industry, solubility data is paramount for the development of stable formulations and for ensuring bioavailability.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of pure organic solvents at various temperatures is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimentally determined data. This structured format allows for easy comparison of solubility across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (χ) |

| Methanol | ||||

| Ethanol | ||||

| 2-Propanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran | ||||

| Toluene | ||||

| n-Hexane | ||||

| Chloroform |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound. The choice of method may depend on the available equipment and the desired accuracy.

Shake-Flask Method with UV-Vis Spectrophotometric Analysis

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5][6][7][8] It involves agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium, followed by the analysis of the solute concentration in the saturated solution.

3.1.1. Apparatus and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability of at least 0.1 mg)[14][15][16][17][18]

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the organic solvents, e.g., PTFE)

-

Quartz cuvettes

3.1.2. Experimental Workflow

Caption: Experimental workflow for solubility determination.

3.1.3. Detailed Procedure

-

Preparation of Standard Solutions for Calibration Curve:

-

Prepare a stock solution of this compound in the chosen organic solvent of a known concentration (e.g., 1 mg/mL).

-

Perform a series of serial dilutions to obtain at least five standard solutions of decreasing concentrations.[19][21][22]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for dilution should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c) and the correlation coefficient (R²).[23][24] An R² value > 0.99 is desirable.

-

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[29]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed in the water bath for a sufficient time to allow the excess solid to settle.

-